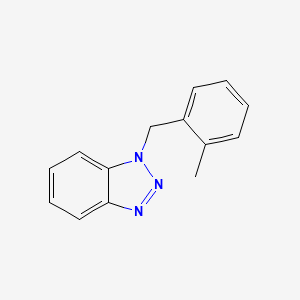

1-(2-methylbenzyl)-1H-benzotriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methylbenzyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Methylbenzyl)-1H-benzotriazole can be synthesized through various methods. One common approach involves the reaction of 2-methylbenzyl chloride with sodium azide to form 2-methylbenzyl azide, which is then cyclized to form the benzotriazole ring. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the purification of the final product through crystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Methylbenzyl)-1H-benzotriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzotriazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions, often in the presence of a base or catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole N-oxides, while substitution reactions can produce a variety of functionalized benzotriazoles.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Mechanism of Action

Benzotriazole and its derivatives, including 1-(2-methylbenzyl)-1H-benzotriazole, are widely recognized as effective corrosion inhibitors for metals, especially copper and its alloys. The mechanism involves the formation of a protective passive layer on the metal surface when exposed to benzotriazole. This layer consists of a complex between the metal and the benzotriazole molecule, which is insoluble in aqueous solutions, thus preventing further corrosion.

Case Study: Copper Corrosion

A study demonstrated that this compound significantly reduced copper corrosion rates in both acidic and neutral environments. The effectiveness was measured using electrochemical impedance spectroscopy (EIS) and weight loss methods, showing a reduction in corrosion rates by up to 90% at optimal concentrations .

| Concentration (mg/L) | Corrosion Rate (mm/year) | Efficiency (%) |

|---|---|---|

| 0 | 0.15 | 0 |

| 50 | 0.02 | 87 |

| 100 | 0.01 | 93 |

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound displays bactericidal activity against various Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.

Case Study: Antibacterial Efficacy

In vitro tests revealed that this compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 10 to 25 µg/mL against strains such as Staphylococcus aureus and Escherichia coli. The results suggest its potential use in pharmaceutical formulations aimed at treating bacterial infections .

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 25 | 15 |

Material Sciences

UV Absorption Properties

Benzotriazole derivatives are also utilized as UV stabilizers in plastics and coatings due to their ability to absorb ultraviolet radiation. This property helps in prolonging the lifespan of materials exposed to sunlight.

Case Study: Polymer Stabilization

A comparative study evaluated the effectiveness of various benzotriazole derivatives, including this compound, in stabilizing polyvinyl chloride (PVC) against UV degradation. The results indicated that the addition of this compound improved the material's UV resistance significantly compared to untreated samples .

| Sample Type | UV Resistance (% Retention) |

|---|---|

| Untreated PVC | 30 |

| PVC + Benzotriazole | 70 |

Environmental Applications

Wastewater Treatment

Benzotriazoles have been investigated for their role in treating industrial wastewater, particularly in removing heavy metals through adsorption processes. The presence of functional groups in benzotriazole derivatives aids in binding metal ions.

Case Study: Heavy Metal Removal

Research focused on the adsorption capabilities of this compound for heavy metals like lead and cadmium from wastewater showed promising results, with adsorption efficiencies exceeding 85% under optimal conditions .

| Metal Ion Concentration (mg/L) | Adsorption Efficiency (%) |

|---|---|

| Lead (II) | 90 |

| Cadmium (II) | 85 |

Mecanismo De Acción

The mechanism of action of 1-(2-methylbenzyl)-1H-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways, contributing to its potential therapeutic effects.

Comparación Con Compuestos Similares

Benzotriazole: The parent compound, known for its corrosion inhibition properties.

2-Methylbenzotriazole: Similar structure but lacks the benzyl group.

1-(2-Chlorobenzyl)-1H-benzotriazole: A chlorinated analog with different reactivity and applications.

Uniqueness: 1-(2-Methylbenzyl)-1H-benzotriazole is unique due to the presence of the 2-methylbenzyl group, which enhances its chemical stability and reactivity. This substitution also imparts specific properties that make it suitable for specialized applications, such as in the development of new materials and pharmaceuticals.

Actividad Biológica

1-(2-methylbenzyl)-1H-benzotriazole is an organic compound belonging to the benzotriazole family, characterized by its triazole ring fused to a benzene ring. This compound has garnered attention due to its diverse biological activities and applications in various fields, particularly in photostabilization and as a UV filter in cosmetic formulations. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N3. Its structure includes both aromatic and heterocyclic components, which contribute to its unique chemical reactivity and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N3 |

| IUPAC Name | This compound |

| CAS Number | 142087-14-7 |

Antimicrobial Properties

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various benzotriazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, derivatives with bulky hydrophobic groups have demonstrated potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

- Case Study : A study evaluating the antimicrobial activity of several benzotriazole derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like nitrofurantoin against resistant bacterial strains .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways related to cell signaling and metabolism .

- Photostabilization : The compound functions effectively as a UV stabilizer by absorbing UV radiation between 280 nm and 400 nm, thereby protecting substrates from photodegradation . This property is particularly beneficial in cosmetic formulations where UV protection is critical.

Research Findings

Recent studies have expanded on the potential applications of this compound in drug development:

- Protozoan Activity : Research indicates that certain benzotriazole derivatives show promise against protozoan parasites such as Trypanosoma cruzi. Compounds were tested for their ability to inhibit growth in vitro, demonstrating dose-dependent effects .

- Antiprotozoal Activity : A specific derivative was found to be more effective than traditional treatments against Acanthamoeba castellanii, suggesting potential applications in treating infections caused by this pathogen .

Propiedades

IUPAC Name |

1-[(2-methylphenyl)methyl]benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-11-6-2-3-7-12(11)10-17-14-9-5-4-8-13(14)15-16-17/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFGISZABVWDCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.